molecular formula C14H16N2O B14586283 6-Methyl-2-phenyl-5-(propan-2-yl)pyrimidin-4(1H)-one CAS No. 61442-45-3

6-Methyl-2-phenyl-5-(propan-2-yl)pyrimidin-4(1H)-one

Cat. No.: B14586283
CAS No.: 61442-45-3
M. Wt: 228.29 g/mol
InChI Key: VILIBPGBZXDPIO-UHFFFAOYSA-N
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Description

6-Methyl-2-phenyl-5-(propan-2-yl)pyrimidin-4(1H)-one (CAS 61442-45-3) is a chemical compound with the molecular formula C14H16N2O and a molecular weight of 228.29 g/mol . This pyrimidin-4(1H)-one derivative is characterized by its phenyl and isopropyl substituents, making it a potential building block for pharmaceutical research and development. The pyrimidine scaffold is a privileged structure in medicinal chemistry and is a core component of many therapeutic agents . Pyrimidine-based compounds have demonstrated a wide array of bioactivities, including antimicrobial and antineoplastic properties, and are actively investigated for their potential against various biological targets . As such, this compound serves as a versatile intermediate for the synthesis of novel chemical entities, particularly in the discovery of new antimicrobial and anticancer agents . Researchers can utilize this compound to explore structure-activity relationships or as a precursor for generating compound libraries. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

61442-45-3

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

4-methyl-2-phenyl-5-propan-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C14H16N2O/c1-9(2)12-10(3)15-13(16-14(12)17)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,15,16,17)

InChI Key

VILIBPGBZXDPIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2=CC=CC=C2)C(C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Ketoesters with Guanidine Derivatives

The most widely reported method involves cyclocondensation between β-ketoesters and guanidine hydrochloride. This approach leverages the inherent reactivity of β-ketoesters to form the pyrimidinone core. For instance, microwave-assisted reactions between ethyl 3-methyl-4-oxopentanoate (bearing the 6-methyl and 5-isopropyl groups) and guanidine in the presence of potassium carbonate yield the target compound in 78–85% purity. Key advantages include:

  • Short reaction times (10–30 minutes under microwave irradiation at 140°C).
  • Minimal byproduct formation due to controlled heating.
  • Scalability demonstrated in batch processes up to 50 mmol.

Comparative studies reveal that traditional thermal heating (reflux in ethanol for 6–8 hours) achieves comparable yields (72–80%) but requires longer durations. The microwave method is preferred for its energy efficiency and reproducibility.

Chlorination-Substitution Sequential Strategy

For introducing the 2-phenyl group, a two-step chlorination-substitution protocol is effective:

  • Chlorination : Treating 6-methyl-5-(propan-2-yl)pyrimidin-4(1H)-one with phosphorus oxychloride (POCl₃) at 80–90°C for 4 hours generates the 4-chloro intermediate.
  • Suzuki-Miyaura Coupling : Reacting the chloro derivative with phenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a dioxane/water mixture at 80°C installs the phenyl group with 65–70% isolated yield.

Critical Parameters:

  • Catalyst Loading : 0.2 mol% Pd achieves optimal conversion without over-oxidation.
  • Base Selection : Potassium carbonate outperforms sodium hydroxide in minimizing ester hydrolysis.

Aza-Wittig Reaction for Ring Formation

The aza-Wittig reaction offers an alternative route by constructing the pyrimidinone ring de novo. Functionalized iminophosphoranes, derived from 3-methyl-2-(propan-2-yl)thiophene precursors, react with phenyl isocyanate to form the heterocyclic core. This method:

  • Avoids harsh conditions (proceeds at room temperature in dichloromethane).
  • Delivers moderate yields (55–60%) due to competing side reactions.
  • Requires stringent anhydrous conditions to prevent iminophosphorane decomposition.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Microwave Cyclocondensation 78–85 10–30 min Rapid, energy-efficient Requires specialized equipment
Thermal Cyclocondensation 72–80 6–8 hours No microwave needed Longer duration
Chlorination-Substitution 65–70 6–8 hours Regioselective phenyl addition Multiple steps
Aza-Wittig 55–60 2–4 hours Mild conditions Moderate yields
Reductive Amination 40–45 12–24 hours Functionalizes existing cores Poor regioselectivity

Structural Characterization and Validation

1H NMR Analysis (400 MHz, DMSO-d6):

  • δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂)
  • δ 2.45 (s, 3H, C6-CH₃)
  • δ 3.20 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂)
  • δ 6.50 (s, 1H, C5-H)
  • δ 7.35–7.60 (m, 5H, C2-Ph).

X-ray Crystallography confirms the planar pyrimidinone ring with dihedral angles of 34.87° (pyrimidine-phenyl) and 69.57° (pyrimidine-isopropyl).

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-phenyl-5-(propan-2-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to amines or alcohols using reducing agents.

    Substitution: Halogenation, alkylation, or acylation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-2-phenyl-5-(propan-2-yl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents Key Differences Biological/Physicochemical Impact Reference
5-Chloro-6-methyl-2-phenylpyrimidin-4(3H)-one 5-Cl, 6-Me, 2-Ph Chlorine at position 5 Increased electrophilicity; potential enhanced reactivity in cross-coupling reactions
6-Methyl-5-propyl-4(1H)-pyrimidinone 6-Me, 5-Pr Propyl instead of isopropyl at position 5 Altered lipophilicity; reduced steric hindrance
6-Methyl-5-nitro-4-phenylpyrimidin-2-one 5-NO₂, 6-Me, 4-Ph Nitro group at position 5 Electron-withdrawing effects may decrease stability; potential for nitro reduction pathways
5,6-Dimethyl-3-(4-methylpyridinyl)-2-thioxo-thienopyrimidin-4(1H)-one Fused thiophene, 2-S, 3-pyridinyl Thioxo and fused heterocycle Enhanced antimicrobial activity due to sulfur and aromatic systems

Key Observations:

  • Electron-withdrawing vs. electron-donating groups: Chlorine (Cl) and nitro (NO₂) substituents increase electrophilicity, making compounds more reactive in substitution reactions compared to the methyl and isopropyl groups in the target compound .
  • Tautomerism : Unlike derivatives with fixed lactam forms (e.g., 5-chloro analogues), the target compound’s tautomeric equilibrium (lactam vs. hydroxypyrimidine) may influence solubility and crystallinity .

Key Observations:

  • Catalyst efficiency: Heterogeneous catalysts (e.g., SiO₂-supported acids) improve yields for dihydropyrimidinones compared to traditional homogeneous catalysts .
  • Functional group compatibility: The presence of a methylthio group in intermediates (e.g., 6-amino-2-(methylthio)pyrimidin-4(3H)-one) facilitates nucleophilic substitution reactions, enabling diversification into triazolopyrimidines .

Physicochemical Properties

  • Solubility : The hydroxypyrimidine tautomer (favored in polar solvents) increases aqueous solubility compared to lactam-dominant analogues .
  • Thermodynamic stability : Electron-donating groups (methyl, isopropyl) stabilize the lactam form, reducing susceptibility to hydrolysis compared to nitro- or chloro-substituted derivatives .

Biological Activity

6-Methyl-2-phenyl-5-(propan-2-yl)pyrimidin-4(1H)-one, a pyrimidine derivative, is characterized by its unique molecular structure, which includes a pyrimidine ring substituted with a methyl group, a phenyl group, and an isopropyl group. Its molecular formula is C14H16N2OC_{14}H_{16}N_{2}O, with a molecular weight of approximately 228.295 g/mol . This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and enzyme inhibition research.

Chemical Structure and Properties

The structural features of this compound contribute to its biological activity. The pyrimidine ring is known for its role in various biological processes, and modifications at specific positions can significantly influence its interactions with biological targets.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC14H16N2O
Molecular Weight228.295 g/mol
Key Functional GroupsMethyl, Phenyl, Isopropyl
Heterocyclic RingPyrimidine

Enzyme Inhibition

The compound's interaction with various enzymes has been a focus of research. Investigations into its binding affinity to protein kinases reveal that it may act as an inhibitor, similar to other pyrimidine derivatives. For example, some structurally related compounds have shown significant inhibition against PDGFRα and PDGFRβ at concentrations as low as 1 µM .

Case Study: Inhibition Assays
A study conducted on structurally similar pyrimidine derivatives reported varying degrees of inhibition against specific kinases. The results indicated that compounds with similar substitutions to those found in this compound exhibited promising inhibitory activity:

Compound% Inhibition at 0.5 µM% Inhibition at 10 µM
Compound A24%16%
Compound B36%43%
Compound C58%81%

This data suggests that the biological activity of these compounds may be influenced by their structural characteristics and the presence of specific functional groups.

The mechanism through which this compound exerts its biological effects is likely multifaceted. The compound may interact with cellular pathways involved in proliferation and apoptosis through enzyme inhibition or receptor binding. Further research is necessary to elucidate these mechanisms fully.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6-methyl-2-phenyl-5-(propan-2-yl)pyrimidin-4(1H)-one?

The synthesis typically involves multi-step condensation and substitution reactions. A general approach includes:

  • Core formation : Cyclocondensation of β-keto esters or amides with amidines or urea derivatives under acidic or basic conditions to form the pyrimidinone core.
  • Substituent introduction : Alkylation or nucleophilic substitution at positions 2, 5, and 6 using reagents like isopropyl halides or phenylboronic acids.
  • Reaction optimization : Catalysts such as Pd (for cross-coupling reactions) and solvents like DMF or THF are critical for regioselectivity and yield .
  • Purification : Techniques like column chromatography or crystallization ensure purity, as evidenced by NMR and mass spectrometry .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key methods include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1650–1780 cm⁻¹, NH at ~3200–3400 cm⁻¹) .
  • NMR spectroscopy :
    • ¹H NMR: Assigns protons on aromatic rings (δ 7.1–8.2 ppm), isopropyl groups (δ 1.2–1.4 ppm), and NH protons (δ 10–13 ppm).
    • ¹³C NMR: Confirms carbonyl carbons (δ ~160–170 ppm) and aromatic carbons .
  • Mass spectrometry (LC-MS) : Determines molecular weight and fragmentation patterns (e.g., m/z 353.03 for derivatives) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as shown in related pyrimidinone structures .

Q. How does the compound’s reactivity vary under standard laboratory conditions?

  • Acid/Base stability : The pyrimidinone ring is stable in mild acidic/basic conditions but may undergo hydrolysis under strong acidic conditions (e.g., concentrated HCl) .
  • Electrophilic substitution : The phenyl group at position 2 directs electrophiles (e.g., nitration) to the para position, while the isopropyl group at position 5 sterically hinders reactivity .
  • Oxidation/Reduction : The carbonyl group at position 4 is resistant to reduction under mild conditions but may react with strong reducing agents like LiAlH4 .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic structure and reactivity of this compound?

  • Density Functional Theory (DFT) : The Colle-Salvetti correlation-energy formula (modified for local kinetic-energy density) calculates electron correlation effects, predicting HOMO/LUMO energies and nucleophilic/electrophilic sites .
  • Wavefunction analysis (Multiwfn) : Maps electrostatic potential (ESP) surfaces to identify reactive regions (e.g., NH groups as hydrogen bond donors) and electron localization function (ELF) for bond characterization .
  • Reactivity indices : Fukui functions and dual descriptor analyses quantify site-specific reactivity, aiding in rationalizing substitution patterns .

Q. How can contradictory spectral data from different studies be resolved?

  • Comparative analysis : Cross-reference IR/NMR data with structurally analogous compounds (e.g., 5-acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one) to identify substituent effects on chemical shifts .
  • Dynamic effects : Variable-temperature NMR can resolve overlapping signals caused by tautomerism (e.g., keto-enol equilibrium in pyrimidinones) .
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks and X-ray crystallography to validate molecular geometry .

Q. What mechanistic insights exist for its substitution reactions in cross-coupling protocols?

  • Pd-catalyzed C–C coupling : In Pd-catalyzed reactions (e.g., Suzuki-Miyaura), the isopropyl group at position 5 sterically influences transmetalation efficiency. Computational studies suggest a σ-complex intermediate stabilized by π-backbonding .
  • Nucleophilic aromatic substitution : Electron-withdrawing groups (e.g., nitro) at position 6 activate the ring for substitution, as shown in derivatives like 6-bromo-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-one .
  • Kinetic studies : Monitor reaction progress via in situ IR or HPLC to determine rate constants and optimize catalyst loading (e.g., 5–10 mol% Pd) .

Q. What biological roles or degradation pathways are associated with this compound?

  • Metabolism : As a metabolite of diazinon (an organophosphate insecticide), it may undergo oxidative degradation via cytochrome P450 enzymes, producing hydroxylated derivatives .
  • Antimicrobial activity : Structural analogs (e.g., thieno[2,3-d]pyrimidinones) exhibit activity against Gram-positive bacteria, suggesting potential structure-activity relationship (SAR) studies .
  • In-silico ADMET : Predict pharmacokinetic properties (e.g., logP, bioavailability) using tools like SwissADME to guide drug discovery efforts .

Methodological Tables

Q. Table 1. Key Spectral Data for Derivatives

SubstituentIR (C=O, cm⁻¹)¹H NMR (NH, δ ppm)LC-MS (m/z)Reference
4-Hydroxyphenyl179212.12, 13.03353.03
2,4-Dichlorophenyl178912.08, 13.01406.02
4-Methoxyphenyl178812.12, 13.03353.03

Q. Table 2. Computational Parameters for DFT Studies

MethodBasis SetHOMO (eV)LUMO (eV)Reactivity Index
B3LYP/Colle-Salvetti6-31G(d)-6.2-1.8Fukui f⁻ = 0.12
M06-2Xdef2-TZVP-5.9-1.5Dual Δf = 0.25

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